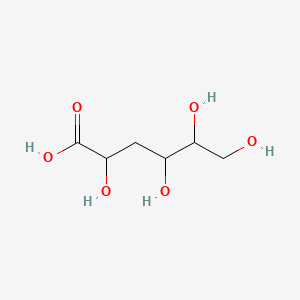

3-Deoxy-D-gluconic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Deoxy-D-gluconic acid: is a derivative of D-gluconic acid, characterized by the absence of a hydroxyl group at the third carbon position. This compound is a significant intermediate in various metabolic pathways, including the pentose phosphate pathway and the degradation of polygalacturonates in certain bacterial species . Its unique structure and properties make it a valuable subject of study in biochemistry and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Deoxy-D-gluconic acid can be synthesized through enzymatic methods. One such method involves the use of gluconate dehydratase from the hyperthermophilic crenarchaeon Thermoproteus tenax. This enzyme catalyzes the conversion of D-gluconate to 2-keto-3-deoxy-D-gluconate, which can then be further processed to obtain this compound . The reaction conditions typically involve mild temperatures and physiological pH, making the process environmentally friendly and sustainable.

Industrial Production Methods: Industrial production of this compound often leverages biocatalytic processes due to their efficiency and specificity. The use of recombinant Escherichia coli to overproduce gluconate dehydratase allows for the scalable production of this compound. The enzyme’s thermostability facilitates rapid purification through precipitation steps, followed by ultrafiltration to separate the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Deoxy-D-gluconic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-keto-3-deoxy-D-gluconate.

Reduction: Reduction reactions can convert it back to D-gluconate.

Substitution: Substitution reactions can introduce different functional groups at the third carbon position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Conditions vary depending on the desired substituent but often involve mild temperatures and neutral pH.

Major Products:

Oxidation: 2-keto-3-deoxy-D-gluconate.

Reduction: D-gluconate.

Substitution: Various substituted derivatives depending on the reagents used

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Metabolic Pathways

KDG is an intermediate in several metabolic pathways across different organisms. It plays a crucial role in the biosynthesis of polysaccharides and lipopolysaccharides, which are essential components of bacterial cell walls. The enzymatic conversion of D-gluconate to KDG highlights its importance in central metabolic processes in bacteria, archaea, and eukaryotes .

Biocatalysis

Recent studies have demonstrated the enzymatic production of KDG using gluconate dehydratase from Thermoproteus tenax, a hyperthermophilic archaeon. This method allows for efficient synthesis of KDG, which can be scaled for laboratory and industrial use . The reaction conditions favor the production of stereochemically pure KDG, which is advantageous for subsequent applications.

Pharmaceutical Applications

Synthesis of Nucleoside Precursors

KDG serves as a precursor for synthesizing 2'-deoxynucleosides, which are vital in antiviral and anticancer drug formulations. The process involves decarboxylation steps that convert KDG into various nucleoside analogs . This application is particularly relevant in developing therapies targeting viral infections and cancerous cells.

Potential Biomarker

KDG has been identified as a potential biomarker for dietary intake, particularly in foods derived from animals such as chickens and pigs. Its presence in metabolic pathways suggests that it could be used to trace food consumption patterns in nutritional studies .

Industrial Applications

Fermentation Processes

Filamentous fungi have been utilized to produce KDG through fermentation processes. Research indicates that strains like Aspergillus niger can effectively convert substrates into KDG, which can then be used to synthesize furan derivatives such as furan dicarboxylic acid (FDCA) . These furan derivatives have applications in producing biodegradable plastics and other materials.

Chelating Agent

KDG has applications as a chelating agent in various industries. Its ability to bind metal ions makes it valuable in formulations for detergents, anti-scaling agents, and corrosion inhibitors . This versatility positions KDG as a compound of interest for enhancing product performance across multiple sectors.

Table 1: Summary of Applications of 3-Deoxy-D-gluconic Acid

Wirkmechanismus

The mechanism of action of 3-Deoxy-D-gluconic acid involves its participation in metabolic pathways. It acts as an intermediate in the pentose phosphate pathway, where it is converted to 6-phospho-2-dehydro-3-deoxy-D-gluconate by the enzyme 2-dehydro-3-deoxygluconokinase. This conversion is crucial for the generation of NADPH and pentoses, which are essential for various biosynthetic processes .

Vergleich Mit ähnlichen Verbindungen

- 2-Keto-3-deoxy-D-gluconate

- D-gluconate

- 2-dehydro-3-deoxy-D-gluconic acid

Comparison: 3-Deoxy-D-gluconic acid is unique due to the absence of a hydroxyl group at the third carbon position, which significantly alters its chemical reactivity and metabolic role. Compared to 2-Keto-3-deoxy-D-gluconate, it is less oxidized and has different reactivity patterns. D-gluconate, on the other hand, retains all hydroxyl groups, making it more hydrophilic and less reactive in certain pathways .

Biologische Aktivität

3-Deoxy-D-gluconic acid (KDG) is a significant intermediate in various metabolic pathways, particularly in bacteria. This compound plays a crucial role in the Entner-Doudoroff pathway, which is an alternative glycolytic route utilized by several Gram-negative bacteria. This article provides a comprehensive overview of the biological activities associated with KDG, including its metabolic roles, enzymatic interactions, and potential applications in biotechnology and medicine.

Overview of this compound

KDG is a keto sugar acid derived from D-glucose and is characterized by the absence of a hydroxyl group at the C3 position. Its molecular formula is C6H10O6, and it has a molecular weight of approximately 178.17 g/mol. KDG is involved in several enzymatic reactions critical for bacterial metabolism, particularly in the degradation of polysaccharides such as alginate and pectin.

Metabolic Pathways Involving KDG

KDG is primarily produced through the degradation of polysaccharides by specific bacterial enzymes. The following table summarizes key metabolic pathways and enzymes associated with KDG:

| Pathway | Enzyme | Function |

|---|---|---|

| Entner-Doudoroff Pathway | KDG Kinase (KdgK) | Converts KDG to 2-keto-3-deoxy-6-phosphogluconate (KDPG) using ATP |

| KDPG Aldolase (KdgA) | Converts KDPG to pyruvate and glyceraldehyde-3-phosphate | |

| Alginate Metabolism | Alginate Lyases | Degrade alginate into unsaturated disaccharides |

| DEH Reductase | Reduces unsaturated disaccharides to KDG |

Enzymatic Reactions Involving KDG

- KDG Kinase Activity : The enzyme KdgK catalyzes the phosphorylation of KDG to form KDPG. This reaction is essential for further metabolism within the Entner-Doudoroff pathway.

- KDPG Aldolase Activity : The enzyme KdgA facilitates the cleavage of KDPG into pyruvate and glyceraldehyde-3-phosphate, which are critical intermediates for energy production and biosynthesis.

Biological Functions and Applications

KDG has been implicated in several biological functions:

- Carbon Source Utilization : Many bacteria utilize KDG as a carbon source, particularly those that degrade plant materials rich in polysaccharides.

- Antimicrobial Potential : Due to its role in bacterial metabolism, KDG derivatives have been explored as potential antimicrobial agents. For instance, compounds derived from KDG have shown promise in inhibiting bacterial growth, suggesting applications in developing new antibiotics.

Study on Streptococcus Species

A study investigated the metabolic pathway of unsaturated uronic acids in Streptococcus agalactiae, revealing that these acids are metabolized to KDG through specific enzymatic reactions involving isomerases and dehydrogenases. The findings highlighted the potential for targeting these pathways to develop treatments for streptococcal infections .

Alginate-Degrading Bacteria

Research on alginate-degrading bacteria such as Flavobacterium species demonstrated that these organisms utilize KDG as an intermediate for energy production. The identification of genes encoding enzymes involved in this metabolic pathway has opened avenues for biotechnological applications, including bioremediation and biofuel production .

Eigenschaften

CAS-Nummer |

87420-95-9 |

|---|---|

Molekularformel |

C6H12O6 |

Molekulargewicht |

180.16 g/mol |

IUPAC-Name |

2,4,5,6-tetrahydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3-5,7-10H,1-2H2,(H,11,12) |

InChI-Schlüssel |

YGMNHEPVTNXLLS-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(C(CO)O)O)C(C(=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.